molecular formula C26H30N6O3 B2761215 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 887221-96-7

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2761215
M. Wt: 474.565
InChI Key: UFWKVAUPYBKWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on their chemical structure. The molecular formula represents the number and type of atoms in a molecule, while the molecular weight is the sum of the atomic weights of all atoms in the molecule.



Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has identified certain purine derivatives as promising analgesic and anti-inflammatory agents. A study by Zygmunt et al. (2015) synthesized and evaluated a series of purin-7-yl derivatives, revealing significant analgesic activity in in vivo models. Notably, compounds such as benzylamide derivatives demonstrated stronger analgesic and anti-inflammatory effects compared to reference drugs, highlighting their potential as new therapeutic agents in this domain (Zygmunt et al., 2015).

Psychotropic Activity and Serotonin Receptor Affinity

Further research by Chłoń-Rzepa et al. (2013) focused on the development of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of purine-2,6-dione targeting serotonin receptors. Their findings indicate the potential psychotropic activity of these compounds, with specific derivatives showing antidepressant-like and anxiolytic-like effects in mouse models. This study emphasizes the therapeutic potential of purine derivatives as psychotropic agents, particularly through their interaction with serotonin receptors (Chłoń-Rzepa et al., 2013).

Antiviral Properties

A study by Wang et al. (2013) on diketopiperazine derivatives from a marine-derived actinomycete uncovered compounds with modest antiviral activity against the influenza A virus. This suggests that certain purine derivatives could have applications in treating viral infections, contributing to the search for new antiviral drugs (Wang et al., 2013).

Safety And Hazards

This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves potential areas of future research. It could include potential applications, modifications to improve efficacy, or exploration of its mechanism of action.


properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-29-23-22(24(33)28-26(29)34)32(13-8-18-35-21-11-6-3-7-12-21)25(27-23)31-16-14-30(15-17-31)19-20-9-4-2-5-10-20/h2-7,9-12H,8,13-19H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWKVAUPYBKWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

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